3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline
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Overview
Description
3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline is a compound that belongs to the class of organosilicon compounds. It features a bromine atom, an aniline group, and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with an aniline derivative.
Bromination: The aniline derivative undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine to form the tert-butyldimethylsilyl ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions to reveal the hydroxyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Deprotection Reactions: Conditions typically involve acids like hydrochloric acid or tetrabutylammonium fluoride (TBAF).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free hydroxyl compound.
Coupling Reactions: The products are typically biaryl compounds or other coupled products.
Scientific Research Applications
3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: May be used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for 3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism.
Deprotection Reactions: The tert-butyldimethylsilyl group is cleaved under acidic conditions, revealing the hydroxyl group.
Coupling Reactions: The compound participates in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropoxy-tert-butyldimethylsilane: Similar in structure but with a different functional group.
tert-Butyldimethylsilyloxypropylamine: Contains a similar silyl-protected hydroxyl group but with an amine instead of an aniline.
Uniqueness
3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline is unique due to its combination of a bromine atom, an aniline group, and a tert-butyldimethylsilyl-protected hydroxyl group, making it versatile for various synthetic applications.
Properties
IUPAC Name |
3-bromo-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNOSi/c1-14(2,3)18(4,5)17-10-9-11-12(15)7-6-8-13(11)16/h6-8H,9-10,16H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIWLYAHCJKEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=CC=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744299 |
Source
|
Record name | 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-06-6 |
Source
|
Record name | 3-Bromo-2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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